molecular formula C11H16ClNO2 B2704143 (R)-Methyl 3-amino-4-phenylbutanoate hydrochloride CAS No. 178665-35-5

(R)-Methyl 3-amino-4-phenylbutanoate hydrochloride

Cat. No.: B2704143
CAS No.: 178665-35-5
M. Wt: 229.7
InChI Key: AQIIBDWIBUUNCO-HNCPQSOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-Methyl 3-amino-4-phenylbutanoate hydrochloride is a chiral compound with significant applications in various fields, including pharmaceuticals and chemical research. This compound is known for its unique structure, which includes an amino group, a phenyl group, and a methyl ester, making it a valuable intermediate in the synthesis of various bioactive molecules.

Scientific Research Applications

®-Methyl 3-amino-4-phenylbutanoate hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 3-amino-4-phenylbutanoate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ®-3-amino-4-phenylbutanoic acid.

    Esterification: The carboxylic acid group of ®-3-amino-4-phenylbutanoic acid is esterified using methanol in the presence of an acid catalyst to form ®-Methyl 3-amino-4-phenylbutanoate.

    Hydrochloride Formation: The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt, yielding ®-Methyl 3-amino-4-phenylbutanoate hydrochloride.

Industrial Production Methods

Industrial production of ®-Methyl 3-amino-4-phenylbutanoate hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Esterification: Large-scale esterification using industrial reactors.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography.

    Hydrochloride Formation: The purified ester is converted to its hydrochloride salt using hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 3-amino-4-phenylbutanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitro derivatives.

    Reduction: Formation of ®-Methyl 3-amino-4-phenylbutanol.

    Substitution: Formation of N-substituted derivatives.

Mechanism of Action

The mechanism of action of ®-Methyl 3-amino-4-phenylbutanoate hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors in biological systems.

    Pathways Involved: The compound can modulate biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • ®-tert-Butyl 3-amino-4-phenylbutanoate hydrochloride
  • (S)-Methyl 3-amino-4-phenylbutanoate hydrochloride
  • ®-Methyl 3-amino-3-phenylpropanoate hydrochloride

Uniqueness

®-Methyl 3-amino-4-phenylbutanoate hydrochloride is unique due to its specific chiral configuration and the presence of both an amino group and a phenyl group, which confer distinct chemical and biological properties compared to its analogs.

This detailed article provides a comprehensive overview of ®-Methyl 3-amino-4-phenylbutanoate hydrochloride, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl (3R)-3-amino-4-phenylbutanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-14-11(13)8-10(12)7-9-5-3-2-4-6-9;/h2-6,10H,7-8,12H2,1H3;1H/t10-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIIBDWIBUUNCO-HNCPQSOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CC1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H](CC1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178665-35-5
Record name methyl (3R)-3-amino-4-phenylbutanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.